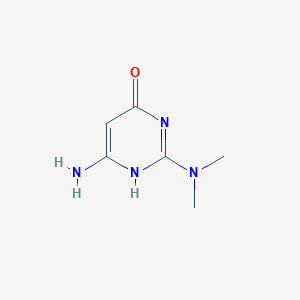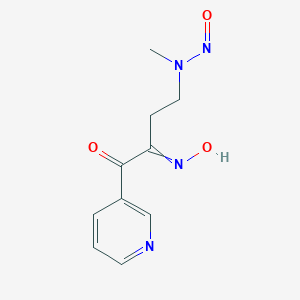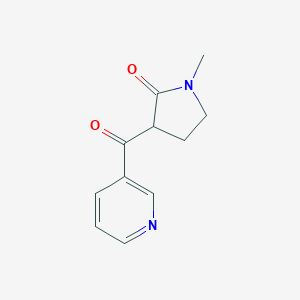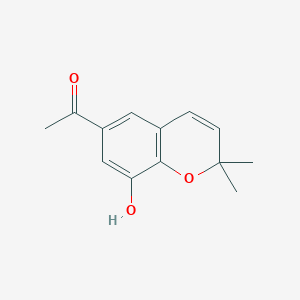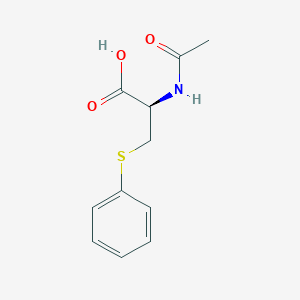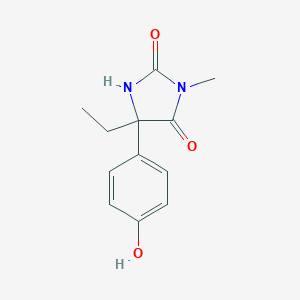
2-Demethylthiocolchicine
Overview
Description
2-Demethylthiocolchicine is a derivative of thiocolchicine, which itself is a modified form of colchicineThis compound has been studied for its potential therapeutic applications, particularly in the field of oncology due to its ability to bind to tubulin and disrupt microtubule dynamics .
Mechanism of Action
Target of Action
The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, this compound and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .
Biochemical Pathways
By inhibiting tubulin assembly and suppressing microtubule formation, this compound disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .
Pharmacokinetics
Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, this compound and similar compounds have potential as chemotherapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances
Biochemical Analysis
Biochemical Properties
2-Demethylthiocolchicine interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It binds to the β-subunit of the tubulin heterodimer, a process that inhibits tubulin assembly and suppresses microtubule dynamics . This interaction predominantly involves cysteine 239 and secondarily with cysteine 354 .
Cellular Effects
The binding of this compound to tubulin has profound effects on cellular processes. By inhibiting tubulin assembly, it disrupts the formation of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine site on tubulin . This binding induces a conformational change in the tubulin dimer, preventing it from adopting a straight structure necessary for microtubule assembly . This mechanism is similar to that of colchicine and other colchicine site inhibitors .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that colchicine derivatives can have long-term effects on cellular function . For instance, they can induce sustained disruption of microtubule dynamics, leading to prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively documented. It has been found as effective as colchicine in blocking amyloidogenesis in a murine model .
Metabolic Pathways
Like other colchicine derivatives, it is likely metabolized in the liver, potentially involving phase I and phase II metabolic reactions .
Transport and Distribution
Given its lipophilic nature and its ability to bind to tubulin, it is likely that it can readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be closely associated with its target, tubulin. Given that tubulin is a cytosolic protein that forms microtubules throughout the cell, this compound is likely to be found in similar locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethylthiocolchicine typically involves the demethylation of thiocolchicine. One common method includes the use of concentrated sulfuric acid at elevated temperatures. For example, thiocolchicine can be treated with concentrated sulfuric acid (98%) at 60°C for 7 hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Demethylthiocolchicine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
2-Demethylthiocolchicine has been extensively studied for its antiproliferative and antimitotic properties. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division. This makes it a promising candidate for cancer therapy .
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in various experimental models .
Comparison with Similar Compounds
Colchicine: The parent compound, known for its antimitotic and anti-inflammatory properties.
Thiocolchicine: A sulfur-containing derivative of colchicine with similar biological activities.
3-Demethylthiocolchicine: Another demethylated analog with comparable tubulin-binding properties.
Uniqueness: 2-Demethylthiocolchicine is unique in its specific demethylation pattern, which alters its binding affinity and biological activity compared to other colchicine derivatives. This modification can result in reduced toxicity and enhanced therapeutic potential .
Properties
IUPAC Name |
N-(2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQLBXIHBJAOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-26-8 | |
| Record name | NSC369937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?
A: this compound (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.
Q2: What is known about the structural characterization of this compound?
A: While the provided excerpts do not explicitly mention the molecular formula and weight of this compound, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.
Q3: What are the applications of radiolabeled this compound in research?
A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


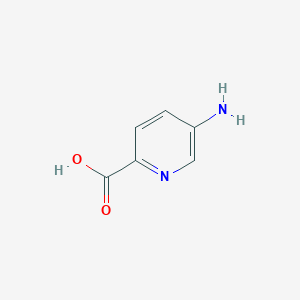
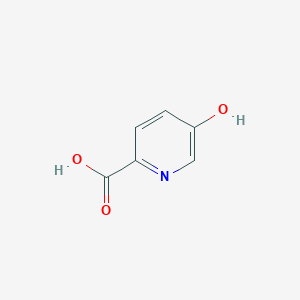

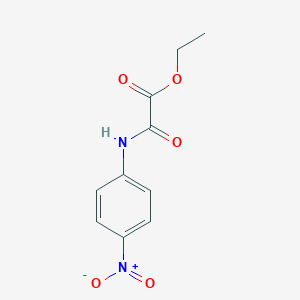

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)
